molecular formula C22H18N2O4 B2992428 2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922030-51-1

2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No. B2992428
CAS RN: 922030-51-1
M. Wt: 374.396
InChI Key: PNDWPCGSAFGWLV-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a type of dibenzoxazepine . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the dibenzoxazepine core and the attachment of the 4-methylphenoxy and acetamide groups . The exact method for the production of this compound is not specified in the available resources.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-14-6-9-16(10-7-14)27-13-21(25)23-15-8-11-19-17(12-15)22(26)24-18-4-2-3-5-20(18)28-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWPCGSAFGWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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